

The Discovery and Synthesis of Midobrutinib (BMS-986142): A Technical Whitepaper

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Compound of Interest

Compound Name: *Midobrutinib*

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Abstract

Midobrutinib (BMS-986142) is a potent and highly selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways implicated in autoimmune diseases. Developed by Bristol Myers Squibb, **Midobrutinib** emerged from a structure-based drug design program aimed at creating a safe and effective oral therapy for conditions such as rheumatoid arthritis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Midobrutinib**. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a resource for researchers in the field of kinase inhibitor development and autoimmune disease.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[3][4] Beyond its role in B-cells, BTK is also involved in the signaling of other immune cells, including macrophages, neutrophils, and mast cells, through pathways such as Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[4][5] The aberrant activation of BTK is linked to the pathophysiology of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target.[6][7] The development of BTK inhibitors has revolutionized the treatment of certain hematological

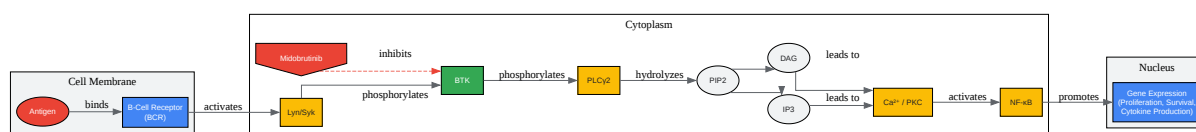
cancers, and there is significant interest in their application for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[6]

Midobrutinib (BMS-986142) was developed as a potent and selective reversible inhibitor of BTK.[8] The rationale for its development was to create an oral therapeutic that could modulate the activity of B-cells and other immune cells contributing to the chronic inflammation characteristic of autoimmune diseases.[8]

Mechanism of Action: Inhibition of the BTK Signaling Pathway

Midobrutinib functions by reversibly binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation.[8] This blockade of BTK activity interrupts the downstream signaling cascade initiated by the B-cell receptor and other immunoreceptors.

The binding of an antigen to the B-cell receptor triggers a series of intracellular events, including the phosphorylation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. This cascade ultimately results in the activation of transcription factors, such as NF-κB, which promote B-cell proliferation, survival, and the production of pro-inflammatory cytokines.[3][4] By inhibiting BTK, **Midobrutinib** effectively dampens this entire signaling pathway.

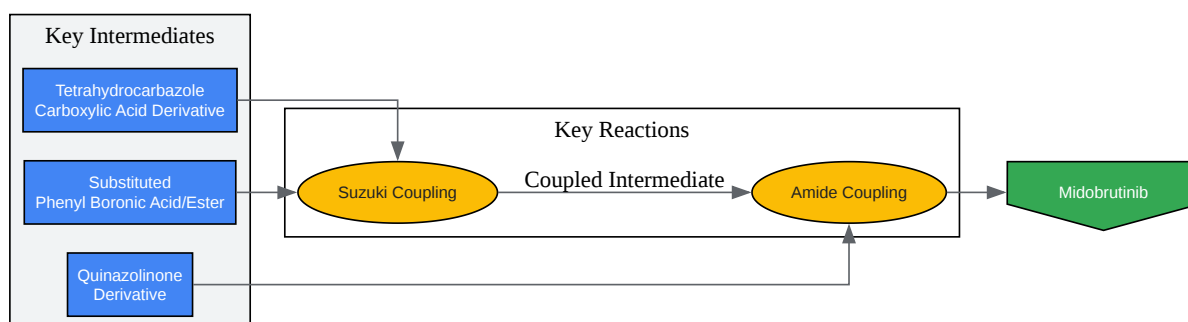


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Figure 1: Simplified BTK Signaling Pathway and the Point of Inhibition by **Midobrutinib**.

Chemical Synthesis of Midobrutinib

The synthesis of **Midobrutinib**, 6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, is a multi-step process. A convergent synthetic approach is employed, involving the preparation of key intermediates that are subsequently coupled to form the final molecule. The following is a high-level overview of a potential synthetic route based on related structures.



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Figure 2: High-Level Retrosynthetic Analysis of **Midobrutinib**.

A detailed, step-by-step synthetic protocol is outlined in the "Experimental Protocols" section of this document. The synthesis involves standard organic chemistry transformations, including cross-coupling reactions to form the biaryl linkage and amide bond formation to introduce the quinazolinone moiety.

Preclinical and Clinical Data

Midobrutinib has undergone extensive preclinical and clinical evaluation to characterize its potency, selectivity, and efficacy.

In Vitro Activity

The inhibitory activity of **Midobrutinib** against BTK and a panel of other kinases was determined in biochemical assays. Cellular assays were also conducted to assess its functional effects on B-cell activation.

Assay	Target	IC50 (nM)
Enzymatic Assay	BTK	0.5[2][9]
Tec	10[2][9]	
ITK	15[2]	
BLK	23[2]	
TXK	28[2]	
BMX	32[2]	
LCK	71[2]	
SRC	1100[2]	
Cellular Assay (B-cell function)	Inhibition of CD86 expression	≤ 5[9]
	Inhibition of CD69 expression	≤ 5[9]
	Inhibition of IL-6 production	≤ 5[9]
	Inhibition of TNF-α production	≤ 5[9]
	Inhibition of B-cell proliferation	≤ 5[9]

Table 1: In Vitro Inhibitory Activity of **Midobrutinib**

In Vivo Efficacy in Animal Models

The efficacy of **Midobrutinib** was evaluated in murine models of rheumatoid arthritis, including the collagen-induced arthritis (CIA) model.

Model	Dosing Regimen	Endpoint	Result
Murine CIA (Preventative)	4 mg/kg, PO, QD	Clinical Score	26% reduction[2]
	10 mg/kg, PO, QD	Clinical Score	43% reduction[2]
	30 mg/kg, PO, QD	Clinical Score	79% reduction[2]
Murine CIA (Therapeutic)	2 mg/kg, PO, QD	Clinical Score	17% reduction[2]
	4 mg/kg, PO, QD	Clinical Score	37% reduction[2]
	25 mg/kg, PO, QD	Clinical Score	67% reduction[2]

Table 2: In Vivo Efficacy of **Midobrutinib** in the Collagen-Induced Arthritis Model

Clinical Trial Data

Midobrutinib has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Study in Healthy Volunteers:

Parameter	Value
Absorption	Rapid, Tmax within 2 hours[10]
Elimination Half-life	7 to 11 hours[10]
Dose Proportionality	Exposure appeared dose-proportional[10]
Pharmacodynamics	Dose- and concentration-dependent inhibition of CD69 expression[11]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of **Midobrutinib** from Phase 1 Study

Phase 2 Study in Rheumatoid Arthritis:

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Midobrutinib** in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate.[12] The co-primary endpoints were not met.[13]

Endpoint (at Week 12)	Placebo	Midobrutinib 100 mg	Midobrutinib 200 mg
ACR20 Response Rate	31%	36%	42%
ACR70 Response Rate	4%	4%	10%

Table 4: Efficacy Results from Phase 2 Study of **Midobrutinib** in Rheumatoid Arthritis[13]

Experimental Protocols

Chemical Synthesis of Midobrutinib (Illustrative)

The following represents a plausible, illustrative synthesis based on the known structure and related chemical literature. The exact, proprietary synthesis may differ.

Step 1: Synthesis of the Tetrahydrocarbazole Core. This can be achieved through a Fischer indole synthesis or related cyclization strategies starting from appropriately substituted anilines and cyclohexanones.

Step 2: Functionalization of the Tetrahydrocarbazole. Introduction of the carboxamide and fluoro groups at the desired positions.

Step 3: Synthesis of the Substituted Phenylboronic Ester. This intermediate is prepared through standard aromatic substitution and borylation reactions.

Step 4: Suzuki Coupling. The tetrahydrocarbazole derivative and the phenylboronic ester are coupled using a palladium catalyst to form the biaryl linkage.

Step 5: Synthesis of the Quinazolinone Moiety. This heterocyclic component is synthesized separately.

Step 6: Final Amide Coupling. The product from the Suzuki coupling is coupled with the quinazolinone derivative to yield **Midobrutinib**.

BTK Enzyme Inhibition Assay (Luminescence-based)



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Figure 3: Workflow for a Luminescence-Based BTK Enzyme Inhibition Assay.

Materials:

- Recombinant human BTK enzyme
- Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
- ATP
- **Midobrutinib**
- ADP-Glo™ Kinase Assay Kit
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of **Midobrutinib** in assay buffer.
- In a 384-well plate, add the BTK enzyme and substrate.

- Add the **Midobrutinib** dilutions or vehicle control to the wells.
- Initiate the reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's protocol.
- Calculate the percent inhibition for each concentration of **Midobrutinib** and determine the IC50 value by fitting the data to a dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

Animals:

- DBA/1 mice (male, 8-10 weeks old)

Materials:

- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **Midobrutinib** formulated for oral administration

Procedure:

- Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
- Booster: On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
- Treatment: Begin daily oral administration of **Midobrutinib** or vehicle control on day 21 (therapeutic protocol) or day 0 (preventative protocol).

- **Arthritis Scoring:** From day 21 onwards, visually score the paws for signs of arthritis (redness, swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).
- **Histology:** At the end of the study, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.

Conclusion

Midobrutinib is a potent and selective reversible inhibitor of BTK that has demonstrated significant efficacy in preclinical models of rheumatoid arthritis. Its development was based on a rational, structure-based design approach. While the Phase 2 clinical trial in rheumatoid arthritis did not meet its primary efficacy endpoints, the data generated from the comprehensive preclinical and clinical evaluation of **Midobrutinib** provide valuable insights for the continued development of BTK inhibitors for autoimmune and inflammatory diseases. This technical guide serves as a repository of the key data and methodologies associated with the discovery and synthesis of **Midobrutinib**.

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